
Methyl undecanoate-d21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El undecanoato de metilo-d21 es una versión marcada con deuterio del undecanoato de metilo. Este compuesto se utiliza principalmente como estándar interno en cromatografía de gases-líquidos. El marcado con deuterio lo hace particularmente útil en la investigación científica, especialmente en los campos de la farmacocinética y los estudios metabólicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El undecanoato de metilo-d21 se sintetiza incorporando deuterio en el undecanoato de metilo. El proceso implica la esterificación del ácido undecanoico con metanol-d4 (metanol deuterado) en condiciones ácidas. La reacción normalmente requiere un catalizador como el ácido sulfúrico y se lleva a cabo a temperaturas elevadas para facilitar el proceso de esterificación .
Métodos de producción industrial
La producción industrial de undecanoato de metilo-d21 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para garantizar una producción eficiente. Se implementan medidas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El undecanoato de metilo-d21 experimenta diversas reacciones químicas, entre ellas:
Oxidación: Puede oxidarse para formar los ácidos carboxílicos correspondientes.
Reducción: Puede reducirse para formar alcoholes.
Sustitución: Puede experimentar reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los nucleófilos como los iones hidróxido o las aminas se utilizan comúnmente.
Principales productos formados
Oxidación: Ácido undecanoico.
Reducción: Undecanol.
Sustitución: Varios ésteres sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El undecanoato de metilo-d21 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como estándar interno en cromatografía de gases-líquidos para la cuantificación de ácidos grasos y otros compuestos.
Biología: Se emplea en estudios metabólicos para rastrear la incorporación y transformación de los ácidos grasos en sistemas biológicos.
Medicina: Se utiliza en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de los fármacos.
Industria: Se aplica en el control de calidad de la producción de biodiesel y otros procesos industriales que involucran ésteres de ácidos grasos
Mecanismo De Acción
El mecanismo de acción del undecanoato de metilo-d21 está principalmente relacionado con su función como estándar interno. El marcado con deuterio permite una cuantificación precisa en técnicas analíticas como la cromatografía de gases-líquidos. La presencia de átomos de deuterio afecta la masa del compuesto, lo que lo hace distinguible de los compuestos no marcados. Esta propiedad es particularmente útil para rastrear y cuantificar el compuesto en mezclas complejas .
Comparación Con Compuestos Similares
Compuestos similares
Undecanoato de metilo: La versión no deuterada del undecanoato de metilo-d21.
Decanoato de metilo: Un éster similar con un átomo de carbono menos.
Dodecanoato de metilo: Un éster similar con un átomo de carbono más.
Singularidad
El undecanoato de metilo-d21 es único debido a su marcado con deuterio, que proporciona ventajas distintas en las aplicaciones analíticas. Los átomos de deuterio lo convierten en un estándar interno ideal para una cuantificación y un rastreo precisos en diversos estudios científicos. Esta propiedad lo diferencia de otros compuestos similares que carecen de marcado con deuterio .
Propiedades
Fórmula molecular |
C12H24O2 |
|---|---|
Peso molecular |
221.45 g/mol |
Nombre IUPAC |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosadeuterioundecanoate |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
Clave InChI |
XPQPWPZFBULGKT-RQTTZOOMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC |
SMILES canónico |
CCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


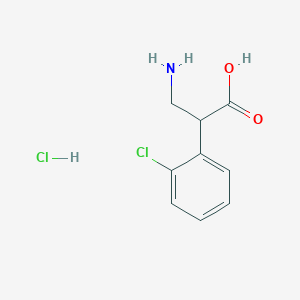
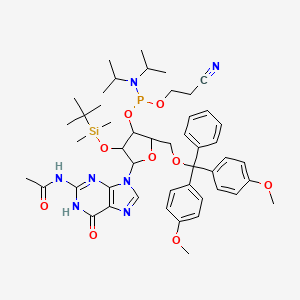
![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)
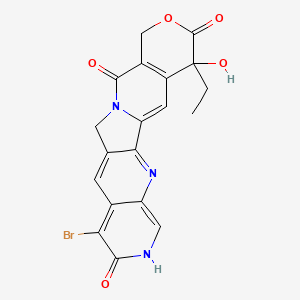
![Ethyl 3-(((allyloxy)carbonyl)amino)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12311329.png)
![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-, bariumsalt (2:1)](/img/structure/B12311347.png)
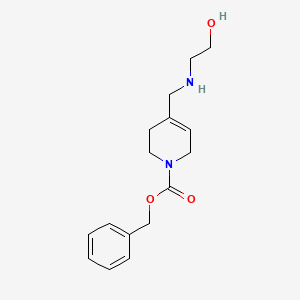
methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)
![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)
![2-[2-(4-Fluorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12311363.png)
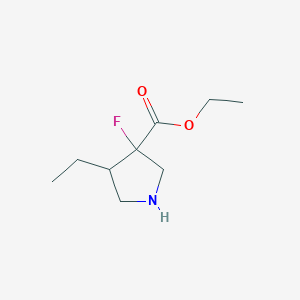
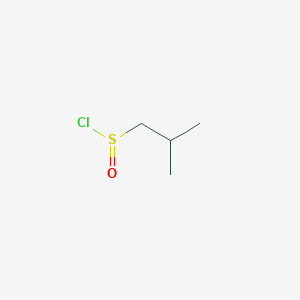
![4'-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12311377.png)
